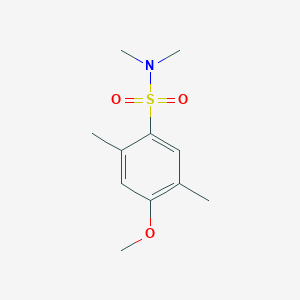
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MTS is widely used in various research applications, including biochemistry, biophysics, and neuroscience.
作用機序
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can result in changes in protein conformation, function, and stability. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also be used to introduce cysteine residues into proteins that do not naturally contain them.
Biochemical and Physiological Effects:
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been shown to modulate the activity of various proteins, including ion channels, transporters, and receptors. It can also affect protein stability, folding, and degradation. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been used to study the role of cysteine residues in protein-protein interactions, protein-ligand interactions, and protein conformational changes.
実験室実験の利点と制限
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is a useful tool for investigating the role of cysteine residues in protein function and identifying potential drug targets. It is a relatively simple and inexpensive reagent that can be used in a variety of experimental systems. However, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also have nonspecific effects on proteins, and its use requires careful experimental design and interpretation.
将来の方向性
There are many potential future directions for research involving 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide. One area of interest is the development of new 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide derivatives with improved specificity and selectivity for cysteine residues. Another area of interest is the application of 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide in drug discovery and development, particularly in the identification of new drug targets and the development of new therapeutics. Finally, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide could be used in the development of new diagnostic tools for diseases that involve cysteine residue modifications in proteins.
合成法
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can be synthesized by reacting p-anisidine with chloromethane and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is widely used in scientific research due to its ability to modify cysteine residues in proteins. It is commonly used as a thiol-specific reagent to label and modify cysteine residues in proteins. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is also used to study the structure and function of ion channels, transporters, and receptors. It is a useful tool for investigating the role of cysteine residues in protein function and for identifying potential drug targets.
特性
製品名 |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
|---|---|
分子式 |
C11H17NO3S |
分子量 |
243.32 g/mol |
IUPAC名 |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-7-11(16(13,14)12(3)4)9(2)6-10(8)15-5/h6-7H,1-5H3 |
InChIキー |
IPEJCAMHYLHJFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)


![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)

